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molecular formula C14H13N3O3 B8371993 Methyl 6-(3-phenylureido)nicotinate

Methyl 6-(3-phenylureido)nicotinate

Cat. No. B8371993
M. Wt: 271.27 g/mol
InChI Key: DUBUCRQLHYMRNW-UHFFFAOYSA-N
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Patent
US08314091B2

Procedure details

To a solution of methyl 6-aminonicotinate (500 mg, 3.29 mmol) in N,N-diemthylformamide (5 mL) was added phenyl isocyanate (358 μL, 3.29 mmol). The mixture was heated to 100° C. for 2 hours and was then concentrated under vacuum to give the title compound (928 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
358 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[C:12]1([N:18]=[C:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:12]1([NH:18][C:19](=[O:20])[NH:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=NC=C(C(=O)OC)C=C1
Name
Quantity
358 μL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(NC1=NC=C(C(=O)OC)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 928 mg
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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